molecular formula C6H8Cl2N2O2 B3355882 1,4-Bis(chloromethyl)piperazine-2,5-dione CAS No. 64028-43-9

1,4-Bis(chloromethyl)piperazine-2,5-dione

Cat. No.: B3355882
CAS No.: 64028-43-9
M. Wt: 211.04 g/mol
InChI Key: UEIGZPOJVVVSBK-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)piperazine-2,5-dione is a chemical compound with the molecular formula C6H8Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(chloromethyl)piperazine-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and PhSH (thiophenol). Reaction conditions often involve basic environments and controlled temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various piperazine derivatives, such as piperazinopyrrolidinones and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

1,4-Bis(chloromethyl)piperazine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)piperazine-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi. Additionally, it may exert anticancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(chloromethyl)piperazine-2,5-dione is unique due to its specific structural features, including the presence of chloromethyl groups and a piperazine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1,4-bis(chloromethyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2O2/c7-3-9-1-5(11)10(4-8)2-6(9)12/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIGZPOJVVVSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308779
Record name 1,4-Bis(chloromethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64028-43-9
Record name NSC208909
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(chloromethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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